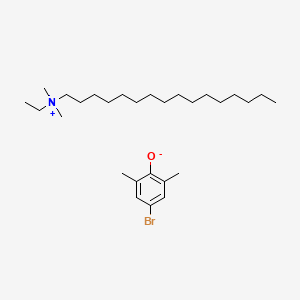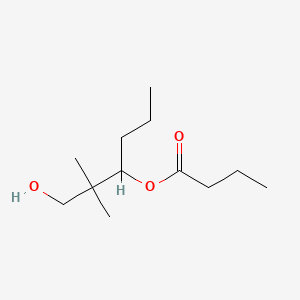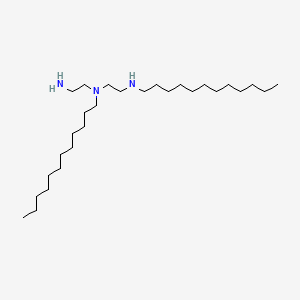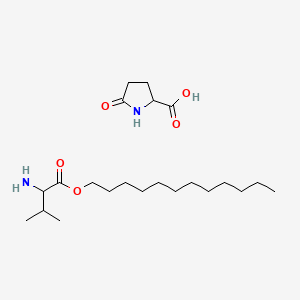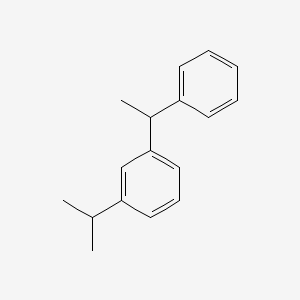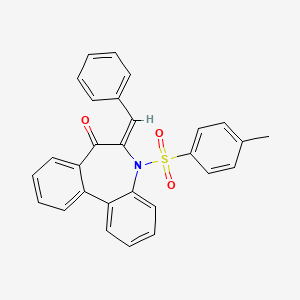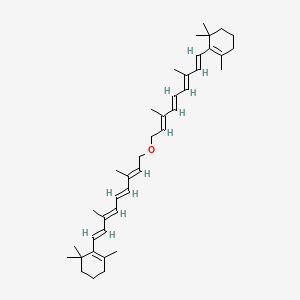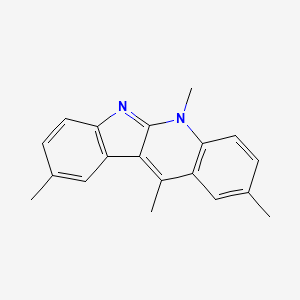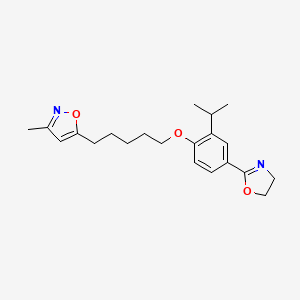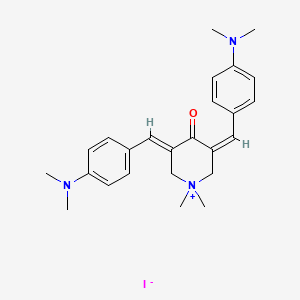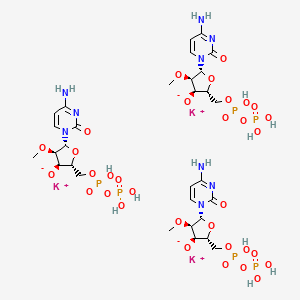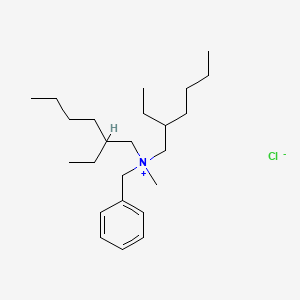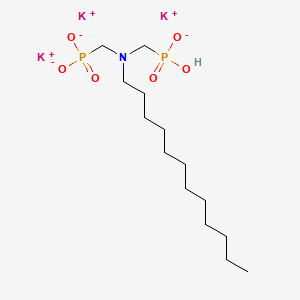
Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Aplicaciones Científicas De Investigación
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the formulation of certain industrial products, including detergents and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition is achieved through the compound’s binding to hydroxyapatite in bone, leading to reduced bone turnover.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Zoledronic Acid: A potent bisphosphonate used for treating various bone diseases.
Etidronate: An older bisphosphonate with similar applications.
Uniqueness
Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and bioavailability compared to other bisphosphonates.
Propiedades
Número CAS |
94230-68-9 |
|---|---|
Fórmula molecular |
C14H30K3NO6P2 |
Peso molecular |
487.63 g/mol |
Nombre IUPAC |
tripotassium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H33NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
Clave InChI |
AAZKHZZNNTUSSY-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


